1-Fluoropyrrolidine-2,5-dione
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Overview
Description
1-Fluoropyrrolidine-2,5-dione is a fluorinated derivative of pyrrolidine-2,5-dione, also known as succinimide. This compound is characterized by the presence of a fluorine atom at the 1-position of the pyrrolidine ring. The molecular formula of this compound is C4H4FNO2, and it has a molecular weight of 117.078 g/mol
Preparation Methods
The synthesis of 1-Fluoropyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the fluorination of pyrrolidine-2,5-dione using a fluorinating agent such as N-fluorosuccinimide. The reaction typically takes place under mild conditions, with the fluorinating agent reacting with the succinimide to introduce the fluorine atom at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often require optimization of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
1-Fluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic compounds.
Scientific Research Applications
1-Fluoropyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-Fluoropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
N-Fluorosuccinimide: A related compound where the fluorine atom is bonded to the nitrogen atom instead of the carbon atom.
Fluorinated Pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be leveraged for various applications in research and industry.
Properties
CAS No. |
201281-58-5 |
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Molecular Formula |
C4H4FNO2 |
Molecular Weight |
117.08 g/mol |
IUPAC Name |
1-fluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4FNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 |
InChI Key |
CXSMUARJOOOMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)F |
Origin of Product |
United States |
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